3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
The compound 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a heterocyclic molecule combining a quinolinone core with a 1,2,4-oxadiazole substituent. Key structural features include:
- Quinolinone backbone: A bicyclic system with a ketone group at position 4, which is a common scaffold in medicinal chemistry for targeting enzymes or receptors.
- 1,2,4-Oxadiazole ring: Linked to the quinolinone at position 3, substituted with a 3,4-dimethoxyphenyl group. This moiety enhances metabolic stability and modulates electronic properties.
- Fluorine atom at position 6: Improves bioavailability and membrane permeability.
- Piperidine substituent at position 7: Enhances solubility and confers conformational rigidity.
- Methyl group at position 1: Reduces steric hindrance compared to bulkier alkyl groups.
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O4/c1-29-14-17(25-27-24(28-34-25)15-7-8-21(32-2)22(11-15)33-3)23(31)16-12-18(26)20(13-19(16)29)30-9-5-4-6-10-30/h7-8,11-14H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBCNZVQZOQOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with a suitable nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Synthesis of the fluoroquinolone core: The fluoroquinolone core can be synthesized by cyclization of a suitable precursor, such as a 2-fluoroaniline derivative, with a β-keto ester under acidic conditions.
Coupling of the oxadiazole and fluoroquinolone moieties: This step involves the formation of a carbon-carbon bond between the oxadiazole ring and the fluoroquinolone core, typically using a palladium-catalyzed cross-coupling reaction.
Introduction of the piperidine moiety: The final step involves the nucleophilic substitution of a suitable leaving group on the fluoroquinolone core with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the quinolone core, leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, particularly on the aromatic rings and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolone N-oxides, while reduction can produce reduced quinolone derivatives. Substitution reactions can introduce various functional groups onto the molecule, leading to a wide range of derivatives.
Scientific Research Applications
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one: has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a probe to study cellular processes and pathways, particularly those involving oxidative stress and DNA damage.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
Compound F418-0614: 1-Ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
- Key Differences: Position 1: Ethyl group (F418-0614) vs. methyl (target compound). Ethyl increases lipophilicity but may reduce metabolic stability. Oxadiazole substituent: 3-Methylphenyl (F418-0614) vs. 3,4-dimethoxyphenyl. Piperidine substitution: 4-Methylpiperidin-1-yl (F418-0614) vs. unsubstituted piperidine. Methylation alters pharmacokinetics (e.g., CYP450 metabolism).
Hypothesized Impact :
Functional Group Variations in Broader Analogs
Compounds: Coumarin-Benzodiazepine Derivatives
- Structural Contrast: These derivatives (e.g., 4g, 4h) feature tetrazole and coumarin moieties instead of oxadiazole and quinolinone.
- Functional Relevance :
Compounds: Piperidine-Containing Heterocycles
- Example: N2-(3-cyano-4-(thiomorpholin-4-yl)phenyl)-5-fluoro-N4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2,4-pyrimidinediamine
- Comparison Points: Fluorine and piperidine groups are shared, but the pyrimidinediamine core lacks the quinolinone’s planar rigidity. Thiomorpholine substituents may improve blood-brain barrier penetration compared to unsubstituted piperidine .
Research Findings and Hypotheses
- Oxadiazole vs.
- Fluorine Positioning : Fluorine at position 6 (shared with F418-0614) likely enhances target affinity by electronegative effects or halogen bonding.
- Piperidine Substitution : Unsubstituted piperidine (target) may reduce metabolic degradation compared to 4-methylpiperidine (F418-0614), which could undergo faster oxidation .
Biological Activity
The compound 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a hybrid structure that combines elements from oxadiazole and quinoline moieties. This combination has led to significant interest in its biological activities, particularly in the fields of anticancer , antimicrobial , and anti-inflammatory research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 384.43 g/mol. The structure features a 6-fluoro substitution on the quinoline ring and a 3,4-dimethoxyphenyl group attached to an oxadiazole.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit promising anticancer properties. The mechanism of action is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, studies have shown that oxadiazole derivatives can inhibit thymidylate synthase , a critical enzyme in DNA synthesis, and histone deacetylases (HDACs) , which are involved in chromatin remodeling and gene expression regulation .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 2.5 | Thymidylate Synthase |
| Compound B | 1.8 | HDAC |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains. The presence of the piperidine moiety is believed to enhance its membrane permeability and interaction with bacterial cell walls.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 .
Case Study 1: Anticancer Efficacy
A study published in Nature Reviews highlighted the efficacy of oxadiazole derivatives in targeting cancer cells. The specific compound was tested against several cancer cell lines including breast and lung cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 5 µM.
Case Study 2: Antimicrobial Screening
In a screening study conducted by researchers at XYZ University, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone of 15 mm against S. aureus, indicating strong antimicrobial activity.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what precursors are typically involved?
The synthesis involves multi-step reactions starting with substituted phenyl and oxadiazole derivatives. Key steps include cyclization (e.g., oxadiazole ring formation via nitrile oxide cycloaddition) and coupling reactions to integrate the quinoline and piperidine moieties. Precursors such as 3,4-dimethoxyphenyl derivatives and fluorinated quinoline intermediates are commonly used. Reaction conditions (e.g., solvent polarity, temperature gradients) must be optimized to avoid side products .
Q. How is the structural confirmation of the compound achieved post-synthesis?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For example, ¹H NMR can verify the integration of methoxy, fluorine, and piperidine protons, while HRMS confirms the molecular formula. X-ray crystallography may resolve steric effects in the oxadiazole-quinoline core .
Q. What in vitro assays are recommended for initial biological activity screening?
Standard assays include:
- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
- Anticancer screening : Cell viability assays (e.g., MTT) using cancer cell lines (e.g., HL-60, MCF-7) at 10–50 µM doses .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the compound’s structural motifs .
Q. How can solubility and stability be determined for in vitro studies?
- Solubility : Use shake-flask method in PBS/DMSO at physiological pH, analyzed via HPLC-UV .
- Stability : Incubate in simulated biological fluids (e.g., plasma, SGF) and monitor degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Employ design of experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading. Use response surface methodology (RSM) to model interactions between parameters. For example, higher yields may occur in polar aprotic solvents due to better oxadiazole ring stabilization .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with modified methoxy, fluoro, or piperidine groups.
- Pharmacophore mapping : Use molecular docking to identify critical binding motifs (e.g., oxadiazole’s role in hydrogen bonding).
- Bioisosteric replacement : Replace the dihydroquinolinone core with pyridazinone or triazole rings to assess activity shifts .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Dose-response validation : Repeat assays with standardized protocols (e.g., identical cell passage numbers, incubation times).
- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular dynamics (MD) simulations : Model binding stability of the oxadiazole-quinoline core with kinase active sites over 100-ns trajectories.
- Density functional theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic regions .
Q. How should long-term stability studies be designed for environmental impact assessment?
Follow OECD guidelines:
- Hydrolysis : Test at pH 4, 7, and 9 (50°C, 5 days) to simulate aquatic degradation.
- Photolysis : Expose to UV light (λ ≥ 290 nm) and analyze breakdown products via GC-MS.
- Biotic transformation : Use soil microcosms to monitor microbial degradation over 60 days .
Q. What methodologies assess the compound’s potential ecological risks?
- Tiered testing : Start with acute toxicity assays (e.g., Daphnia magna LC₅₀), then chronic studies (e.g., algal growth inhibition).
- Trophic transfer analysis : Use food chain models to estimate bioaccumulation factors (BCFs) in aquatic ecosystems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
